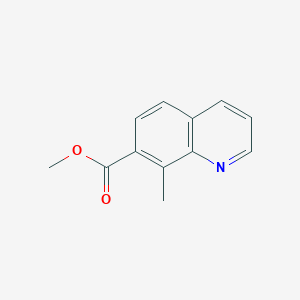

Methyl 8-methylquinoline-7-carboxylate

Description

Properties

IUPAC Name |

methyl 8-methylquinoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-10(12(14)15-2)6-5-9-4-3-7-13-11(8)9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUFGCAJWJEANP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731667 | |

| Record name | Methyl 8-methylquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030846-94-6 | |

| Record name | Methyl 8-methylquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 8-methylquinoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 8-methylquinoline-7-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any molecule destined for these fields, a thorough understanding of its physicochemical properties is paramount for predicting its behavior, designing relevant assays, and developing formulations. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and discusses the implications of these properties for research and development. While experimental data for this specific molecule is limited in the public domain, this paper synthesizes information from structurally related compounds to provide a robust framework for its characterization.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, featuring a methyl group at the 8-position and a methyl ester at the 7-position, presents a unique electronic and steric profile that warrants investigation. This document serves as a technical resource for professionals requiring a deep understanding of this molecule's fundamental properties.

Molecular Identity and Structure

A clear identification of the molecule is the foundation of any physicochemical study.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1030846-94-6 | [1] |

| Molecular Formula | C₁₂H₁₁NO₂ | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| Canonical SMILES | CC1=C(C=CC2=NC=CC=C12)C(=O)OC | - |

| InChI Key | Not available | - |

Molecular Structure:

Caption: 2D structure of this compound.

Predicted and Known Physicochemical Properties

Direct experimental data for this compound is scarce. The following table summarizes predicted values and data from the closely related compound, 8-methylquinoline, to provide a baseline.

| Property | Predicted/Analog Value | Remarks |

| Melting Point | Solid at room temperature. | The related methylquinoline-8-carboxylate has a melting point of 56-57 °C.[2] The introduction of a methyl group at the 8-position may influence crystal packing and alter the melting point. |

| Boiling Point | > 300 °C | 8-methylquinoline has a boiling point of 256-260 °C. The addition of the carboxylate group will significantly increase the boiling point. |

| Solubility | Limited water solubility; soluble in organic solvents like DMSO, DMF, and methanol. | Based on the structural analog Methyl 4-hydroxy-8-methylquinoline-2-carboxylate.[3] The quinoline core imparts lipophilicity, while the ester group provides some polarity. |

| logP | Estimated: 2.0 - 3.0 | Quinoline itself has a logP of 2.04. The methyl and methyl ester groups will likely increase the lipophilicity. |

| pKa | Estimated: 3.5 - 4.5 | Quinoline has a pKa of 4.85 for the protonated nitrogen. The electron-withdrawing nature of the adjacent carboxylate group in the target molecule is expected to decrease the basicity of the quinoline nitrogen. |

Synthesis and Purification

While a specific synthesis for this compound is not readily found in the literature, a plausible route can be extrapolated from established quinoline synthesis methodologies. A potential approach is a variation of the Friedländer annulation or a Gould-Jacobs reaction followed by functional group manipulation.

A hypothetical synthetic approach:

Caption: Hypothetical Friedländer synthesis route.

Purification Protocol: Post-synthesis, the crude product would likely require purification to achieve the high purity necessary for analytical characterization and biological screening.

-

Extraction: The reaction mixture is worked up with an appropriate organic solvent (e.g., ethyl acetate) and washed with brine.

-

Column Chromatography: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

-

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

Experimental Protocols for Physicochemical Characterization

The following section details the experimental procedures necessary to determine the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology:

-

A small amount of the purified, dry solid is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

Solubility Assessment

Rationale: Solubility in aqueous and organic media is critical for drug development, influencing formulation, administration, and bioavailability.

Methodology (Thermodynamic Solubility):

-

An excess of the compound is added to a known volume of the solvent (e.g., phosphate-buffered saline pH 7.4, DMSO).

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

The suspension is filtered or centrifuged to remove undissolved solid.

-

The concentration of the compound in the supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for thermodynamic solubility determination.

Partition Coefficient (logP) Determination

Rationale: The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Shake-Flask Method): [4]

-

A solution of the compound at a known concentration is prepared in either water-saturated octanol or octanol-saturated water.

-

Equal volumes of the octanol and aqueous phases are combined in a vessel.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then left to equilibrate.

-

The phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined by HPLC-UV.

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acidity Constant (pKa) Determination

Rationale: The pKa value indicates the extent of ionization of a molecule at a given pH. This is critical for understanding its solubility, permeability, and interaction with biological targets.

Methodology (Potentiometric Titration):

-

A solution of the compound is prepared in a suitable solvent mixture (e.g., water with a co-solvent if solubility is low).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

A titration curve of pH versus the volume of titrant added is generated.

-

The pKa is determined from the inflection point of the titration curve.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will provide information on the number and environment of the protons in the molecule. Expected signals would include aromatic protons on the quinoline ring, a singlet for the methyl group at the 8-position, and a singlet for the methyl ester protons.

-

¹³C NMR: Will show the number of unique carbon atoms. Expected signals would include those for the quinoline ring carbons, the methyl carbon, the ester carbonyl carbon, and the ester methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:

-

C=O stretch (ester): ~1720 cm⁻¹

-

C=N and C=C stretches (aromatic rings): ~1600-1450 cm⁻¹

-

C-H stretches (aromatic and aliphatic): ~3100-2850 cm⁻¹

-

C-O stretch (ester): ~1300-1100 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) would likely show a prominent molecular ion peak (M⁺) at m/z = 201. Fragmentation patterns could involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).

Safety and Handling

No specific safety data sheet (MSDS) is available for this compound. However, based on the parent compound, 8-methylquinoline, the following precautions should be taken:

-

Irritant: May cause skin, eye, and respiratory irritation.[5][6]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

-

Storage: Store in a tightly closed container in a cool, dry place.[6]

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of this compound. While experimental data for this specific molecule remains to be fully elucidated in the public domain, the provided protocols and comparative data from related structures offer a solid foundation for researchers. The systematic determination of the properties outlined herein is a critical step in unlocking the potential of this compound in drug discovery and materials science.

References

-

ResearchGate. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Retrieved from [Link]

-

NIH. (n.d.). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

Sources

- 1. 1030846-94-6|this compound|BLD Pharm [bldpharm.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]

- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to Methyl 8-methylquinoline-7-carboxylate

CAS Number: 1030846-94-6 Molecular Formula: C₁₂H₁₁NO₂ Molecular Weight: 201.22 g/mol

This technical guide provides a comprehensive overview of Methyl 8-methylquinoline-7-carboxylate, a substituted quinoline derivative of interest to researchers in medicinal chemistry and drug discovery. While this specific molecule is not extensively documented in peer-reviewed literature, this guide synthesizes information from analogous structures and established chemical principles to offer a robust resource for its synthesis, characterization, and potential applications.

Introduction to the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic scaffold in numerous natural products and synthetic compounds. This structural motif is a cornerstone in medicinal chemistry, with quinoline derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic placement of substituents on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This compound, with its methyl and methyl ester functionalities, represents a versatile building block for the development of novel therapeutic agents.

Physicochemical and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

| Physical State | Solid | Similar substituted quinolines are typically solids at room temperature. |

| Melting Point | 100-120 °C | Based on melting points of related substituted quinoline carboxylates. |

| Boiling Point | > 300 °C | High boiling point is expected due to the rigid aromatic core and polar ester group. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Chloroform). Sparingly soluble in water. | The aromatic structure suggests solubility in organic solvents, while the ester provides some polarity. |

| pKa (of conjugate acid) | 3-4 | The quinoline nitrogen is basic, but its pKa is reduced by the electron-withdrawing carboxylate group. |

Proposed Synthesis Pathway

A direct, published synthesis for this compound is not currently available. However, a plausible and efficient multi-step synthesis can be designed based on well-established reactions for quinoline synthesis and functional group interconversions. The proposed pathway begins with the Skraup synthesis to construct the quinoline core, followed by a series of functional group manipulations.

m_toluidine [label="m-Toluidine"]; glycerol [label="Glycerol"]; skraup [label="Skraup Synthesis\n(H₂SO₄, Oxidant)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; methylquinoline [label="7-Methylquinoline"]; nitration [label="Nitration\n(HNO₃, H₂SO₄)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; nitroquinoline [label="7-Methyl-8-nitroquinoline"]; reduction [label="Reduction\n(e.g., SnCl₂, HCl)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"]; aminoquinoline [label="8-Amino-7-methylquinoline"]; sandmeyer [label="Sandmeyer Reaction\n(1. NaNO₂, HCl\n2. CuCN)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#FBBC05"]; cyanoquinoline [label="8-Cyano-7-methylquinoline"]; hydrolysis [label="Hydrolysis\n(H₂SO₄, H₂O)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; carboxylic_acid [label="8-Methylquinoline-7-carboxylic acid"]; esterification [label="Esterification\n(CH₃OH, H₂SO₄)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; final_product [label="this compound", style="rounded,filled", fillcolor="#E8F0FE", color="#4285F4"];

m_toluidine -> skraup; glycerol -> skraup; skraup -> methylquinoline; methylquinoline -> nitration; nitration -> nitroquinoline; nitroquinoline -> reduction; reduction -> aminoquinoline; aminoquinoline -> sandmeyer; sandmeyer -> cyanoquinoline; cyanoquinoline -> hydrolysis; hydrolysis -> carboxylic_acid; carboxylic_acid -> esterification; esterification -> final_product; }

Proposed multi-step synthesis of this compound.Step-by-Step Methodology:

Step 1: Synthesis of 7-Methylquinoline via Skraup Reaction

The Skraup synthesis is a classic method for preparing quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[3]

-

Protocol:

-

To a mechanically stirred mixture of m-toluidine and glycerol, slowly add concentrated sulfuric acid while cooling in an ice bath to control the exothermic reaction.

-

Add a suitable oxidizing agent (e.g., m-nitrobenzenesulfonate).

-

Heat the mixture under reflux for several hours.

-

After cooling, pour the reaction mixture into water and neutralize with a base (e.g., NaOH) to precipitate the crude product.

-

Purify the resulting mixture of 5- and 7-methylquinoline by steam distillation or column chromatography to isolate the 7-methylquinoline isomer.

-

Step 2: Nitration of 7-Methylquinoline

Electrophilic nitration of 7-methylquinoline is expected to occur at the C8 position, directed by the quinoline ring system.[3]

-

Protocol:

-

Dissolve 7-methylquinoline in concentrated sulfuric acid and cool the mixture to 0-5 °C.

-

Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time.

-

Pour the reaction mixture onto crushed ice to precipitate the 7-methyl-8-nitroquinoline.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

-

Step 3: Reduction of 7-Methyl-8-nitroquinoline to 8-Amino-7-methylquinoline

The nitro group is readily reduced to an amino group using various reducing agents. A common and effective method involves tin(II) chloride in hydrochloric acid.[4]

-

Protocol:

-

Suspend 7-methyl-8-nitroquinoline in concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise.

-

Heat the mixture at reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction and neutralize with a strong base (e.g., concentrated NaOH) to precipitate the 8-amino-7-methylquinoline.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.

-

Step 4: Synthesis of 8-Cyano-7-methylquinoline via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting an aromatic amino group into a cyano group via a diazonium salt intermediate.[5]

-

Protocol:

-

Dissolve 8-amino-7-methylquinoline in a mixture of hydrochloric acid and water and cool to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent, wash the organic layer, dry, and purify by column chromatography.

-

Step 5: Hydrolysis of 8-Cyano-7-methylquinoline to 8-Methylquinoline-7-carboxylic acid

The nitrile can be hydrolyzed to a carboxylic acid under acidic conditions.

-

Protocol:

-

Reflux 8-cyano-7-methylquinoline in a mixture of concentrated sulfuric acid and water for several hours.

-

Cool the reaction mixture and neutralize with a base to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry.

-

Step 6: Esterification to this compound

The final step is a Fischer esterification of the carboxylic acid.

-

Protocol:

-

Suspend 8-methylquinoline-7-carboxylic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction, remove the excess methanol under reduced pressure, and neutralize the residue with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization to obtain the final product, this compound.

-

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of this compound and known data for similar compounds.[6] These predictions can serve as a reference for the characterization of the synthesized compound.

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Rationale |

| ~8.9 | dd | 1H | H2 | Deshielded by adjacent nitrogen. |

| ~8.1 | d | 1H | H4 | Deshielded by proximity to the pyridine ring. |

| ~7.8 | d | 1H | H5 | Aromatic proton on the benzene ring. |

| ~7.4 | dd | 1H | H3 | Coupled to H2 and H4. |

| ~7.3 | d | 1H | H6 | Aromatic proton on the benzene ring. |

| ~3.9 | s | 3H | -OCH₃ | Typical chemical shift for a methyl ester. |

| ~2.7 | s | 3H | -CH₃ at C8 | Aromatic methyl group, slightly deshielded. |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~168 | C=O | Carbonyl carbon of the ester. |

| ~150 | C2 | Aromatic carbon adjacent to nitrogen. |

| ~148 | C8a | Quaternary carbon at the ring junction. |

| ~136 | C4 | Aromatic CH carbon. |

| ~135 | C8 | Aromatic carbon attached to the methyl group. |

| ~130 | C6 | Aromatic CH carbon. |

| ~128 | C4a | Quaternary carbon at the ring junction. |

| ~127 | C5 | Aromatic CH carbon. |

| ~125 | C7 | Aromatic carbon attached to the carboxylate. |

| ~121 | C3 | Aromatic CH carbon. |

| ~52 | -OCH₃ | Methyl carbon of the ester. |

| ~18 | -CH₃ at C8 | Aromatic methyl carbon. |

Predicted FT-IR Data

The infrared spectrum is expected to show characteristic peaks for the functional groups present.

-

~3050 cm⁻¹: Aromatic C-H stretch.

-

~2950 cm⁻¹: Aliphatic C-H stretch (from methyl groups).

-

~1720 cm⁻¹: Strong C=O stretch from the ester carbonyl group.

-

~1600, ~1500 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.

-

~1250 cm⁻¹: C-O stretch of the ester.

Predicted Mass Spectrometry Data (Electron Ionization)

The mass spectrum is expected to show a prominent molecular ion peak. Key fragmentation patterns for quinoline carboxylates often involve the loss of the ester group.[7]

M [label="[M]⁺˙\nm/z = 201"]; M_minus_OCH3 [label="[M - OCH₃]⁺\nm/z = 170"]; M_minus_COOCH3 [label="[M - COOCH₃]⁺\nm/z = 142"]; Quinoline_core [label="Further fragmentation of the\nquinoline ring system"];

M -> M_minus_OCH3 [label="- OCH₃"]; M -> M_minus_COOCH3 [label="- COOCH₃"]; M_minus_COOCH3 -> Quinoline_core; }

Predicted mass spectral fragmentation pathway.-

m/z = 201: Molecular ion [M]⁺˙.

-

m/z = 170: Loss of the methoxy radical (•OCH₃).

-

m/z = 142: Loss of the carbomethoxy radical (•COOCH₃).

Potential Applications and Future Directions

Given the diverse biological activities of the quinoline scaffold, this compound holds potential as a key intermediate in the synthesis of novel therapeutic agents.

-

Anticancer Drug Development: Many quinoline derivatives exhibit potent anticancer activity.[8] This compound could serve as a starting material for the synthesis of more complex molecules designed to interact with specific cancer-related targets.

-

Antimicrobial Agents: The quinoline core is present in several antimicrobial drugs.[2] Derivatives of this molecule could be synthesized and screened for activity against various bacterial and fungal strains.

-

Corrosion Inhibition: Certain methylquinolines have been investigated for their ability to inhibit the corrosion of steel. The specific substitution pattern of this molecule may offer unique properties in this area.

Further research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental characterization of its physicochemical and spectroscopic properties. Subsequently, the molecule could be used in the development of a library of derivatives for biological screening to explore its full therapeutic potential.

References

- Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed. (n.d.). Retrieved January 3, 2026, from https://pubmed.ncbi.nlm.nih.gov/22558784/

- Friedländer Quinoline Synthesis - Alfa Chemistry. (n.d.). Retrieved January 3, 2026, from https://www.alfa-chemistry.com/solution/friedlander-quinoline-synthesis.html

- Friedländer synthesis - Wikipedia. (n.d.). Retrieved January 3, 2026, from https://en.wikipedia.org/wiki/Friedl%C3%A4nder_synthesis

- 8-Methylquinoline | C10H9N - PubChem. (n.d.). Retrieved January 3, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/11910

- Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. (n.d.). Retrieved January 3, 2026, from https://www.researchgate.

- Methyl 8-aminoquinoline-7-carboxylate | C11H10N2O2 | CID 23353253 - PubChem. (n.d.). Retrieved January 3, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/23353253

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (n.d.). Retrieved January 3, 2026, from https://www.chempap.org/file_access.php?file=291a039.pdf

- US3347864A - Production of aminoquinolines - Google Patents. (n.d.). Retrieved January 3, 2026, from https://patents.google.

- 8-HYDROXY-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER 21638-90-4 wiki. (n.d.). Retrieved January 3, 2026, from https://www.chemnet.com/cas/en/21638-90-4/8-HYDROXY-QUINOLINE-2-CARBOXYLIC-ACID-METHYL-ESTER.html

- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - NIH. (n.d.). Retrieved January 3, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9141065/

- (PDF) FT-IR spectroscopy as a tool for measuring degree of methyl esterification in pectins isolated from ripening papaya fruit. (n.d.). Retrieved January 3, 2026, from https://www.researchgate.

- Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. (n.d.). Retrieved January 3, 2026, from https://www.researchgate.net/publication/257321689_Mass_spectra_of_some_2-substituted_derivatives_of_quinoline-4-carboxylic_acids_and_their_amides

- Predict 1H proton NMR spectra - NMRDB.org. (n.d.). Retrieved January 3, 2026, from https://www.nmrdb.org/predictor/proton/

- Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap. (n.d.). Retrieved January 3, 2026, from https://eureka.patsnap.

- 1030846-94-6|this compound|BLD Pharm. (n.d.). Retrieved January 3, 2026, from https://www.bldpharm.com/products/1030846-94-6.html

- 7-Methylquinoline-8-carboxylic acid - MySkinRecipes. (n.d.). Retrieved January 3, 2026, from https://www.myskinrecipes.com/shop/th/products/research/analytical-chemicals/organic-synthesis-building-blocks/pharmaceutical-intermediates/heterocyclic-building-blocks/quinoline-derivatives/quinoline-carboxylic-acid-derivatives/7-methylquinoline-8-carboxylic-acid-70585-54-5

- An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. (n.d.). Retrieved January 3, 2026, from https://brieflands.com/articles/ijpr-13262.html

- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (n.d.). Retrieved January 3, 2026, from https://www.revues.imist.ma/index.php/JMCH/article/view/34685

- CN102675201A - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents. (n.d.). Retrieved January 3, 2026, from https://patents.google.

- Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 3, 2026, from https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm

- (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (n.d.). Retrieved January 3, 2026, from https://www.researchgate.

- Deciding which is the best 1H NMR predictor for organic compounds using statistical tools - Semantic Scholar. (n.d.). Retrieved January 3, 2026, from https://www.semanticscholar.org/paper/Deciding-which-is-the-best-1H-NMR-predictor-for-Mah-Tadza/6b6807f6e32d56d11f71a06705645f78b7b25754

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (n.d.). Retrieved January 3, 2026, from https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra04821h

- 8-Aminoquinoline - Wikipedia. (n.d.). Retrieved January 3, 2026, from https://en.wikipedia.org/wiki/8-Aminoquinoline

- Sandmeyer reaction - Wikipedia. (n.d.). Retrieved January 3, 2026, from https://en.wikipedia.org/wiki/Sandmeyer_reaction

Sources

- 1. PROSPRE [prospre.ca]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chempap.org [chempap.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of Methyl 8-methylquinoline-7-carboxylate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl 8-methylquinoline-7-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it offers field-proven insights into the experimental protocols and the rationale behind the interpretation of the spectroscopic data.

Introduction

This compound is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif found in a wide array of pharmaceuticals and biologically active compounds.[1][2] Accurate and unambiguous structural elucidation is paramount in the synthesis and development of such molecules. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for this purpose. This guide will provide a detailed analysis of the expected spectroscopic signature of this compound, empowering researchers to confidently identify and characterize this compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The structure of this compound with the conventional numbering for the quinoline ring is presented below. This numbering will be used for the assignment of spectroscopic signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring and the protons of the methyl and methyl ester groups. The chemical shifts are influenced by the electronic environment of each proton.[3]

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~8.9 | dd | J ≈ 4.2, 1.7 | 1H |

| H-3 | ~7.4 | dd | J ≈ 8.3, 4.2 | 1H |

| H-4 | ~8.1 | dd | J ≈ 8.3, 1.7 | 1H |

| H-5 | ~7.8 | d | J ≈ 8.5 | 1H |

| H-6 | ~7.6 | d | J ≈ 8.5 | 1H |

| 8-CH₃ | ~2.8 | s | - | 3H |

| 7-COOCH₃ | ~4.0 | s | - | 3H |

Interpretation and Rationale:

-

Aromatic Protons (H-2, H-3, H-4, H-5, H-6): The protons on the quinoline ring will appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.[4] The electron-withdrawing nature of the nitrogen atom and the carboxylate group will further influence the chemical shifts. The specific splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons. For instance, H-2 is expected to be a doublet of doublets (dd) due to coupling with H-3 and H-4.[3]

-

Methyl Protons (8-CH₃): The methyl group at the C-8 position is attached to the aromatic ring and is expected to resonate as a singlet around 2.8 ppm.[5]

-

Methyl Ester Protons (7-COOCH₃): The protons of the methyl ester group are in a different chemical environment and will appear as a sharp singlet, typically around 4.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~121 |

| C-4 | ~136 |

| C-4a | ~128 |

| C-5 | ~127 |

| C-6 | ~130 |

| C-7 | ~129 |

| C-8 | ~137 |

| C-8a | ~147 |

| 8-CH₃ | ~18 |

| 7-COOCH₃ | ~52 |

| C=O | ~167 |

Interpretation and Rationale:

-

Aromatic Carbons: The carbons of the quinoline ring will resonate in the range of 120-150 ppm. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the substitution pattern.[4][6]

-

Methyl and Methyl Ester Carbons: The methyl carbon (8-CH₃) will appear in the upfield region (~18 ppm), while the methyl ester carbon (7-COOCH₃) will be further downfield (~52 ppm) due to the adjacent oxygen atom.

-

Carbonyl Carbon: The carbonyl carbon of the ester group is significantly deshielded and is expected to appear at a low field, around 167 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.[4]

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum. A larger number of scans is generally required due to the low natural abundance of the ¹³C isotope.[4]

-

-

Data Processing:

-

The acquired free induction decay (FID) is converted to a frequency-domain spectrum via Fourier transformation.

-

The spectrum is then phased and the baseline is corrected.

-

The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

The signals in the ¹H NMR spectrum are integrated to determine the relative number of protons.[7]

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3050 | Aromatic C-H stretch | Medium |

| ~2950 | Aliphatic C-H stretch | Medium |

| ~1725 | C=O stretch (ester) | Strong |

| ~1600, ~1500 | C=C stretch (aromatic) | Medium-Strong |

| ~1280 | C-C-O stretch (ester) | Strong |

| ~1100 | O-C-C stretch (ester) | Strong |

Interpretation and Rationale:

-

Aromatic and Aliphatic C-H Stretches: The absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring, while those just below 3000 cm⁻¹ correspond to the C-H stretches of the methyl groups.

-

Carbonyl Stretch (C=O): The most prominent peak in the IR spectrum is expected to be the strong absorption from the ester carbonyl group, appearing around 1725 cm⁻¹. The conjugation with the aromatic ring slightly lowers this frequency compared to a saturated ester.[8][9]

-

Aromatic C=C Stretches: The absorptions in the 1600-1500 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the quinoline ring.

-

Ester C-O Stretches: Aromatic esters typically exhibit two strong C-O stretching bands.[10][11][12] The C-C-O stretch is expected around 1280 cm⁻¹, and the O-C-C stretch around 1100 cm⁻¹. This pattern is often referred to as the "Rule of Three" for esters.[8]

Experimental Protocol for IR Spectroscopy

Caption: Workflow for IR data acquisition using ATR.

Detailed Steps (using Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Use the pressure arm to ensure firm and even contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Collect the spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Analyze the resulting transmittance or absorbance spectrum to identify the characteristic absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

The molecular formula of this compound is C₁₂H₁₁NO₂. The molecular weight is 201.22 g/mol .

| m/z | Proposed Fragment |

| 201 | [M]⁺˙ (Molecular Ion) |

| 170 | [M - OCH₃]⁺ |

| 142 | [M - COOCH₃]⁺ |

| 115 | [C₉H₇]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 201, corresponding to the intact molecule with one electron removed. The stability of the aromatic system should result in a relatively intense molecular ion peak.[13]

-

Fragmentation Pattern: Under electron ionization (EI), the molecule will fragment in a predictable manner.

-

Loss of the methoxy radical (•OCH₃) from the ester group would result in a fragment ion at m/z 170.

-

Cleavage of the entire methyl carboxylate group (•COOCH₃) would lead to a fragment at m/z 142.[14]

-

Further fragmentation of the quinoline ring can occur, often involving the loss of hydrogen cyanide (HCN).[13] A common fragment for quinoline derivatives is observed at m/z 115.

-

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

Caption: Workflow for GC-MS data acquisition and analysis.

Detailed Steps:

-

Sample Preparation and Introduction:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC).

-

-

Gas Chromatography:

-

The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. This step ensures that a pure sample enters the mass spectrometer.

-

-

Ionization and Mass Analysis:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation (Electron Ionization - EI).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound.[15]

-

Conclusion

The spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a robust framework for the prediction, acquisition, and interpretation of the spectroscopic data for this compound. By understanding the underlying principles and following standardized protocols, researchers can confidently elucidate the structure and purity of this compound, a critical step in the advancement of chemical and pharmaceutical research.

References

- Benchchem. Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.

- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.

- Khan, I., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.

- El-Emary, T. I. (2007). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.

- Benchchem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.

- El-Guesmi, N., et al. (2020).

- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

Quimica Organica. IR Spectrum: Esters. Available from: [Link]

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

-

University of Calgary. IR Spectroscopy Tutorial: Esters. Available from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]

-

SpectraBase. 8-Methylquinoline - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

Sources

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 8-Methylquinoline(611-32-5) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. IR Spectrum: Esters [quimicaorganica.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chempap.org [chempap.org]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

The Versatile Scaffold: Unlocking the Therapeutic Potential of Substituted Quinoline Carboxylates

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The quinoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its structural versatility and ability to interact with a multitude of biological targets have cemented its role as a foundational element in the development of numerous therapeutic agents.[1][3] The introduction of a carboxylate group, along with other substitutions on this core, gives rise to a class of compounds—substituted quinoline carboxylates—with a remarkably broad and potent spectrum of biological activities. These derivatives have been extensively investigated and have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][4][5][6]

This technical guide offers a comprehensive exploration of the biological activities of substituted quinoline carboxylates. Moving beyond a simple catalog of effects, we delve into the molecular mechanisms, structure-activity relationships (SAR), and the rationale behind the experimental methodologies used to validate their therapeutic potential. This document is designed to serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to harnessing the power of this versatile chemical class.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Quinoline carboxylates represent a prominent class of compounds in oncological research, targeting critical cellular processes that drive tumor growth and survival.[2][4] Their efficacy stems from an ability to engage with a diverse array of molecular targets, leading to cell cycle arrest, induction of apoptosis, and inhibition of metastasis.[4]

Mechanisms of Anticancer Action

The anticancer effects of these compounds are not monolithic; rather, they operate through several distinct and sometimes overlapping mechanisms.

A. Inhibition of Kinases: Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[7] Many quinoline derivatives have been developed as potent kinase inhibitors.[2] For instance, they can target Vascular Endothelial Growth Factor Receptors (VEGFR), essential for angiogenesis, and Epidermal Growth Factor Receptors (EGFR), which drive cell proliferation.[8] The inhibition of these pathways disrupts the signaling cascades necessary for tumor growth and survival.[8] Certain derivatives also show potent inhibitory activity against Pim-1 kinase, an enzyme frequently upregulated in human cancers that promotes cell development.[9]

B. Inhibition of Dihydroorotate Dehydrogenase (DHODH): A key mechanism for some quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[10][11] This enzyme is pivotal in the de novo pyrimidine biosynthesis pathway, which is critical for the rapid proliferation of cancer cells that require a constant supply of nucleotides for DNA and RNA synthesis.[11] By blocking DHODH, these compounds starve cancer cells of essential building blocks, leading to growth arrest.[11] The carboxylate group at the C-4 position is crucial for this activity, forming a salt bridge with an arginine residue in the enzyme's active site.[10][11]

C. Disruption of DNA Topology and Repair: Quinoline derivatives can act as DNA intercalating agents and inhibitors of topoisomerase enzymes.[4][9] Topoisomerases are vital for managing DNA supercoiling during replication. By stabilizing the DNA-topoisomerase complex, these compounds lead to double-strand DNA breaks and ultimately trigger apoptosis.[9][12] This mechanism is shared by several established anticancer drugs and highlights the potential of quinoline-based compounds in this arena.[9]

Structure-Activity Relationship (SAR) for Anticancer Activity

Systematic studies have identified key structural features that govern the anticancer potency of quinoline carboxylates:

-

C-4 Position : A strict requirement for a carboxylic acid (or its salt/ester) is observed for activities like DHODH inhibition, where it acts as a critical binding anchor.[10][11][13]

-

C-2 Position : Bulky, hydrophobic substituents at this position are often necessary for potent activity. For example, in DHODH inhibitors like brequinar, a 2'-fluoro-1,1'-biphenyl-4-yl group confers significant potency.[10]

-

Benzo Portion : Substitutions on the benzene ring, such as fluorine at the C-6 position, can enhance activity.[1][10]

-

Carboxamide Linkage : Incorporating a carboxamide linkage at various positions on the quinoline ring has proven to be an effective strategy for enhancing anticancer potency.[12]

Quantitative Data: Anticancer Potency

The following table summarizes the inhibitory concentrations of representative quinoline carboxylate derivatives against various cancer-related targets and cell lines.

| Compound Class | Target / Cell Line | IC50 / GI50 Value | Reference |

| Quinoline-4-Carboxylic Acid Analog (Brequinar) | L1210 DHODH | Varies with substitution | [10] |

| Quinoline-2-Carboxamides | Pim-1 Kinase | 1.29 µM - 2.81 µM | [9] |

| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7 (Breast Cancer) | Micromolar range | [14] |

| 2,4-disubstituted quinoline-3-carboxylic acids | K562 (Leukemia) | Micromolar range | [14] |

| Quinoline-2-carboxylic acid | HeLa (Cervical Cancer) | Significant cytotoxicity | [5][15] |

| Quinoline-4-carboxylic acid | MCF7 (Breast Cancer) | Remarkable growth inhibition | [5][15] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of quinoline carboxylates against a specific protein kinase, such as VEGFR or Pim-1.

Causality: This assay is chosen to directly measure the compound's ability to inhibit the enzymatic activity of a specific kinase, which is a primary mechanism of action for many anticancer quinoline derivatives.[2][9] By quantifying the reduction in phosphorylation of a substrate, it provides a direct measure of potency (e.g., IC50 value).

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test quinoline carboxylate derivative in DMSO.

-

Dilute the stock solution to create a series of concentrations for IC50 determination.

-

Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Prepare solutions of the recombinant kinase, the specific peptide substrate, and ATP.

-

-

Assay Procedure:

-

Add the assay buffer to the wells of a 96-well microplate.

-

Add the serially diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Add the kinase and substrate solution to each well and briefly incubate to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection:

-

Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or, more commonly, luminescence-based assays (e.g., ADP-Glo™ Kinase Assay), which measure ADP production.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Self-Validation: The protocol's integrity is maintained by the concurrent use of positive and negative controls. The positive control ensures the assay is sensitive to inhibition, while the negative control establishes the baseline for 100% enzyme activity. Reproducibility is confirmed by running replicates.

Antimicrobial Activity: Targeting Bacterial DNA Machinery

The quinolone antibiotics are a cornerstone of antibacterial therapy, and their core structure is a quinoline ring with a carboxylate at the C-3 position.[11] This class of compounds exerts potent bactericidal effects by targeting essential enzymes involved in DNA replication.[16]

Mechanism of Action: Inhibition of Bacterial Topoisomerases

The primary targets for quinolone carboxylates are two critical bacterial type II topoisomerases: DNA gyrase and topoisomerase IV .[11][17]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for relieving torsional stress during DNA replication and transcription.[18]

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for cell division.[17]

Quinolones bind to the enzyme-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot re-ligate it.[11][18] This stabilization of the "cleavage complex" leads to the accumulation of double-stranded DNA breaks, which halts DNA replication and ultimately triggers bacterial cell death.[11] The carboxylic acid group at the C-3 position is absolutely essential for this inhibitory activity.[11]

Diagram: Mechanism of Quinolone Action

Caption: Workflow of quinolone inhibition of bacterial topoisomerases.

Quantitative Data: Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values for novel quinoline derivatives against pathogenic bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Derivative 14 | S. pneumoniae | 0.66 - 3.98 | [19] |

| Derivative 14 | B. subtilis | 0.66 - 3.98 | [19] |

| Derivative 14 | P. aeruginosa | 0.66 - 3.98 | [19] |

| Derivative 14 | E. coli | 0.66 - 3.98 | [19] |

| Derivative 6b | S. aureus | 154.59 (µM) | [16] |

| Derivative 11 | S. aureus | 192.29 (µM) | [16] |

Experimental Protocol: E. coli DNA Gyrase Supercoiling Assay

Causality: This biochemical assay is selected to directly confirm that the antimicrobial activity of a test compound is mediated through the inhibition of its intended molecular target, DNA gyrase.[19] It provides definitive mechanistic evidence by measuring the enzyme's ability to convert relaxed plasmid DNA into its supercoiled form.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test quinoline derivative in DMSO and create serial dilutions.

-

Prepare assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, ATP).

-

Obtain purified E. coli DNA gyrase enzyme and relaxed circular plasmid DNA (e.g., pBR322).

-

-

Assay Procedure:

-

Set up reactions in microcentrifuge tubes on ice.

-

To each tube, add assay buffer, relaxed plasmid DNA, and the serially diluted test compound. Include a positive control (e.g., Ciprofloxacin) and a negative control (DMSO vehicle).

-

Add the DNA gyrase enzyme to each tube to initiate the reaction.

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reaction by adding a stop solution/loading dye (e.g., containing SDS and bromophenol blue).

-

-

Detection via Gel Electrophoresis:

-

Load the reaction mixtures onto a 1% agarose gel.

-

Run the gel electrophoresis to separate the different DNA topoisomers (supercoiled vs. relaxed). Supercoiled DNA migrates faster than relaxed DNA.

-

Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.

-

-

Data Analysis:

-

In the negative control lane, the relaxed DNA band should be converted to a faster-migrating supercoiled DNA band.

-

In the presence of an effective inhibitor, the conversion will be blocked, and the DNA will remain in its relaxed form.

-

The IC50 is the concentration of the compound that inhibits 50% of the supercoiling activity, which can be quantified by densitometry of the DNA bands.

-

Self-Validation: The assay includes controls for both relaxed and supercoiled DNA to ensure proper migration and separation on the gel. The positive control validates that the assay system is responsive to known inhibitors, confirming the experiment's integrity.

Anti-inflammatory and Neuroprotective Activities

Beyond their roles in fighting cancer and microbes, substituted quinoline carboxylates have demonstrated significant potential in modulating inflammation and protecting neuronal cells, often through interconnected mechanisms involving antioxidant activity and the regulation of key signaling pathways.[5][20][21]

Mechanism of Action: Modulating Cellular Stress and Signaling

A. Anti-inflammatory Effects: The anti-inflammatory properties of quinoline-2-carboxylic acid and its derivatives are often linked to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway .[21] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2.[21] By inhibiting the activation of NF-κB, these compounds can effectively suppress the inflammatory cascade.[15][21] Studies have shown that quinoline-4-carboxylic acids exhibit impressive anti-inflammatory effects in lipopolysaccharide (LPS)-induced macrophage models.[5][15]

B. Neuroprotective Effects: The neuroprotective potential of quinoline derivatives is often multi-faceted.[20][22] They can act as potent antioxidants, directly scavenging free radicals and upregulating the expression of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPX).[20] This mitigation of oxidative stress is crucial in neurodegenerative diseases like Parkinson's and Alzheimer's.[23][24] Furthermore, some derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are important targets in the treatment of these conditions.[6][24]

Diagram: Key Anti-inflammatory Signaling Pathway

Caption: Inhibition of the NF-κB inflammatory pathway by quinoline derivatives.

Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Causality: This cell-based assay is a standard and reliable method for screening compounds for anti-inflammatory activity.[25] Macrophages stimulated with LPS produce nitric oxide (NO), a key pro-inflammatory mediator. A reduction in NO production in the presence of a test compound indicates potential anti-inflammatory properties, often linked to the inhibition of inducible nitric oxide synthase (iNOS), a gene regulated by NF-κB.

Methodology:

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Plate the cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test quinoline carboxylate.

-

Pre-treat the cells with the test compounds for 1-2 hours before inflammatory stimulation.

-

-

Inflammatory Stimulation:

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include wells with cells only (negative control) and cells with LPS only (positive control).

-

Incubate for 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

NO is unstable, so its production is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

-

Collect 50 µL of supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percentage of NO production inhibition compared to the LPS-only control.

-

Calculate the IC50 value for NO inhibition.

-

Crucial Step: Concurrently perform a cell viability assay (e.g., MTT or resazurin) to ensure that the observed reduction in NO is due to anti-inflammatory activity and not general cytotoxicity.

-

Self-Validation: The inclusion of untreated and LPS-stimulated controls provides the baseline and maximum response. The parallel cytotoxicity assay is a critical internal control that validates the specificity of the anti-inflammatory effect.

Conclusion and Future Directions

Substituted quinoline carboxylates have unequivocally demonstrated their value as a versatile and potent class of biologically active molecules.[1] Their ability to specifically target a wide range of enzymes and signaling pathways—from bacterial topoisomerases and cancer-related kinases to inflammatory regulators—underscores their immense therapeutic potential.[2][26][11] The structure-activity relationship studies have provided a clear roadmap for medicinal chemists, highlighting the critical roles of substitutions at the C-2, C-3, C-4, and benzo-ring positions in fine-tuning potency and selectivity.[10][12]

Future research should focus on several key areas:

-

Enhancing Selectivity: While potent, many derivatives can exhibit off-target effects. Future design strategies should focus on improving selectivity for the intended target to minimize potential toxicity.

-

Multi-Target Ligands: For complex diseases like cancer and neurodegeneration, designing single molecules that can modulate multiple relevant targets simultaneously is a highly promising strategy.[20][22]

-

Overcoming Resistance: In both oncology and infectious disease, drug resistance is a major hurdle. The development of novel quinoline carboxylates that can circumvent known resistance mechanisms is a critical area of investigation.

-

Pharmacokinetic Optimization: A deep understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives is essential for translating potent in vitro activity into in vivo efficacy.

The foundational knowledge, coupled with the robust experimental frameworks outlined in this guide, provides a solid platform for the continued exploration and development of substituted quinoline carboxylates as next-generation therapeutics.

References

- Benchchem. (2025). Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers.

- Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants.

- Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-14.

- Benchchem. (2025). The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide.

- Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488-1508.

- Patel, D. A., et al. (2023).

- Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants (Basel, Switzerland), 12(10), 1867.

- Benchchem. (2025). The Diverse Biological Landscape of Quinoline Derivatives: A Technical Guide for Drug Discovery.

- Benchchem. (2025).

- Kumar, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Pharmaceutical and Bio-Medical Science.

- Varghese, B., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research.

- Ilakiyalakshmi, M., & Arumugam Napoleon, A. (2022). Review on Recent Development of Quinoline for Anticancer Activities. Arabian Journal of Chemistry, 15(11), 104168.

- Al-Ostoot, F. H., et al. (2022).

- Al-Qattan, M. N., et al. (2022).

- Hernández-Ayala, L. F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1867.

- Benchchem. (2025).

- Al-Qattan, M. N., et al. (2022).

- Althuis, T. H., et al. (1980). Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. Journal of Medicinal Chemistry, 23(3), 262-9.

- Al-Hidhani, S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem.

- Bakr, R. B., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.

- Huang, L., et al. (2022). Metal-free three-component assemblies of anilines, α-keto carboxylic acids and alkyl lactates for quinoline synthesis and their anti-inflammatory activity. Organic & Biomolecular Chemistry.

- Collin, F., Karkare, S., & Maxwell, A. (2011). DNA Gyrase as a Target for Quinolones. Infection and Drug Resistance, 4, 1-17.

- Abdel-Gawad, H., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. Bioorganic Chemistry, 103, 104169.

- Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 21(13), 1708–1716.

- Al-Hidhani, S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.

- Mitton-Fry, M. J., et al. (2013). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & medicinal chemistry letters, 23(10), 2955–2961.

- Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Chemistry, 4, 1395-1407.

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijmphs.com [ijmphs.com]

- 10. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents [pubmed.ncbi.nlm.nih.gov]

- 14. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]

- 24. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Metal-free three-component assemblies of anilines, α-keto acids and alkyl lactates for quinoline synthesis and their anti-inflammatory activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

The Quinoline Scaffold: A Privileged Structure in Drug Discovery and Its Multifaceted Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of therapeutic agents across a remarkably diverse range of diseases. The inherent chemical versatility of the quinoline nucleus allows for facile structural modifications, leading to a vast library of derivatives with finely tuned biological activities. This technical guide provides a comprehensive exploration of the potential mechanisms of action of quinoline derivatives, with a particular focus on their applications in oncology, infectious diseases, and inflammation. We will delve into the molecular intricacies of how these compounds interact with their biological targets, supported by experimental evidence and detailed protocols for key validation assays. This guide is intended to be a valuable resource for researchers and drug development professionals, offering not only a thorough understanding of the established mechanisms but also insights into the experimental choices that underpin these discoveries.

Introduction: The Enduring Legacy of the Quinoline Scaffold

The quinoline scaffold, first isolated from coal tar in 1834, has a rich history in drug discovery, famously exemplified by the antimalarial drug quinine. Its rigid, planar structure and the presence of a nitrogen atom provide key pharmacophoric features that enable interaction with a multitude of biological targets. The sustained interest in quinoline derivatives stems from their proven success in generating clinically approved drugs and their continued potential to yield novel therapeutic agents with diverse mechanisms of action.[1] This guide will dissect these mechanisms, providing a granular view of their molecular basis and the experimental methodologies used to elucidate them.

Anticancer Mechanisms of Action: A Multi-pronged Attack on Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity through a variety of mechanisms that target fundamental cellular processes.[2][3]

Disruption of DNA Integrity and Replication

A primary mode of anticancer activity for many quinoline derivatives is their ability to interfere with DNA structure and function, thereby halting the uncontrolled proliferation of cancer cells.

The planar aromatic ring system of certain quinoline derivatives allows them to insert between the base pairs of the DNA double helix, a process known as intercalation.[4] This physical distortion of the DNA structure can inhibit both replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Experimental Protocol: DNA Intercalation Assay using Single-Molecule Force Spectroscopy

This technique provides a high-resolution method to directly observe and quantify the interaction of small molecules with DNA.[4][5][6]

-

DNA Tethering: A single DNA molecule is tethered between a microscopic bead and a surface.

-

Force Application: Magnetic or optical tweezers are used to apply a controlled stretching force to the DNA molecule.

-

Introduction of Quinoline Derivative: The quinoline derivative of interest is introduced into the system.

-

Measurement of DNA Extension: Intercalation of the compound will cause an increase in the contour length of the DNA molecule, which can be precisely measured as a function of the applied force.

-

Data Analysis: The change in DNA length at a given force can be used to determine the binding affinity and kinetics of the intercalating agent.

Causality of Experimental Choice: Single-molecule force spectroscopy is chosen for its ability to provide direct, quantitative data on the physical changes to the DNA molecule upon ligand binding, offering a more detailed mechanistic insight compared to bulk methods like UV-visible spectroscopy or viscometry.

Topoisomerases are essential enzymes that resolve the topological stress of DNA during replication, transcription, and other cellular processes.[7] Quinoline derivatives can act as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II), leading to the accumulation of DNA strand breaks and subsequent cell death.[8][9][10]

-

Topoisomerase I Inhibition: Quinoline-based Topo I inhibitors, such as certain camptothecin analogs, stabilize the covalent complex between the enzyme and DNA, preventing the religation of the single-strand break.[9]

-

Topoisomerase II Inhibition: These inhibitors trap the enzyme in its cleavable complex state, leading to the accumulation of double-strand DNA breaks.[10]

Experimental Protocol: Topoisomerase I DNA Relaxation Assay [11][12]

-

Reaction Setup: Supercoiled plasmid DNA is incubated with purified human topoisomerase I in a reaction buffer.

-

Inhibitor Addition: The quinoline derivative is added at varying concentrations.

-

Incubation: The reaction is incubated at 37°C to allow for DNA relaxation by the enzyme.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Agarose Gel Electrophoresis: The DNA topoisomers (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

-

Visualization and Quantification: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and quantified using densitometry. A decrease in the amount of relaxed DNA and an increase in supercoiled DNA indicate inhibition.

Logical Relationship Diagram: Topoisomerase Inhibition Assay

Caption: Quinoline derivatives induce apoptosis via DNA damage and signaling disruption.

Antimalarial Mechanism of Action: Targeting the Parasite's Achilles' Heel